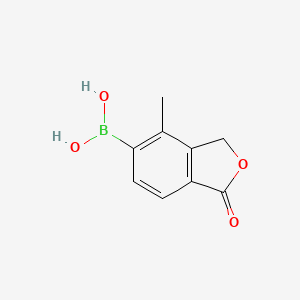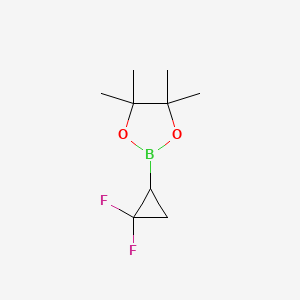
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride is an organoboron compound with the molecular formula C5H9BClN3O2 It is a derivative of pyridine, featuring boronic acid and diamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Diaminopyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5,6-diaminopyridine with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The diamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce amines or alcohols.
科学的研究の応用
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (5,6-Diaminopyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid and diamino functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The diamino groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Pyridine-3-boronic acid: Another pyridine-based boronic acid with similar reactivity.
2-Aminopyridine: A related compound with an amino group at the 2-position instead of the 5,6-positions.
Uniqueness
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride is unique due to the presence of both boronic acid and diamino functional groups, which provide a combination of reactivity and specificity not found in simpler boronic acids or pyridine derivatives. This makes it particularly valuable in applications requiring precise molecular interactions and complex synthetic transformations.
特性
IUPAC Name |
(5,6-diaminopyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,7H2,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDGQYJACFZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)N)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-isobenzofuran-1-one](/img/structure/B8187752.png)





![[3-[Ethyl(methyl)amino]phenyl]boronic acid](/img/structure/B8187809.png)

![2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8187823.png)
![5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid](/img/structure/B8187834.png)
![5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid pinacol ester](/img/structure/B8187842.png)

